Tert-butyl 3-[[(5-chloropyrazin-2-yl)methyl-methylamino]methyl]pyrrolidine-1-carboxylate
Description
This compound features a pyrrolidine ring core modified with a tert-butyl carboxylate group at the 1-position and a 5-chloropyrazine-derived substituent at the 3-position. The pyrazine moiety is substituted with a methyl-methylamino-methyl chain, introducing both lipophilic (chloro, methyl) and hydrogen-bonding (amino) functionalities. Such structural motifs are common in intermediates for pharmaceuticals or agrochemicals, where the tert-butyl group serves as a protective moiety for amines during synthesis .
Properties
IUPAC Name |
tert-butyl 3-[[(5-chloropyrazin-2-yl)methyl-methylamino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O2/c1-16(2,3)23-15(22)21-6-5-12(10-21)9-20(4)11-13-7-19-14(17)8-18-13/h7-8,12H,5-6,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCQCUCSSHXWLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN(C)CC2=CN=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[[(5-chloropyrazin-2-yl)methyl-methylamino]methyl]pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrazine Intermediate: The synthesis begins with the preparation of 5-chloropyrazine-2-carbaldehyde. This can be achieved through the chlorination of pyrazine-2-carbaldehyde using reagents like thionyl chloride or phosphorus pentachloride.
N-Methylation: The next step involves the N-methylation of the pyrazine intermediate using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Pyrrolidine Ring Formation: The pyrrolidine ring is introduced by reacting the N-methylated pyrazine intermediate with tert-butyl 3-aminomethylpyrrolidine-1-carboxylate under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the pyrazine ring or the ester group. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The chloropyrazine group is susceptible to nucleophilic substitution reactions. Reagents like sodium azide or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF (dimethylformamide) or thiols in ethanol.
Major Products
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Reduced forms of the pyrazine or ester groups.
Substitution: Azido or thiol-substituted pyrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-[[(5-chloropyrazin-2-yl)methyl-methylamino]methyl]pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for probing enzyme active sites or receptor binding domains.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its ability to interact with biological macromolecules suggests possible applications in drug discovery, particularly in the design of inhibitors or modulators of specific enzymes or receptors.
Industry
In the industrial sector, this compound may be used in the development of specialty chemicals or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 3-[[(5-chloropyrazin-2-yl)methyl-methylamino]methyl]pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The pyrazine moiety can engage in π-π stacking interactions, while the pyrrolidine ring may participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound belongs to a broader class of tert-butyl pyrrolidine carboxylate derivatives. Key structural analogs and their differences include:
Table 1: Comparison of Key Structural and Physical Properties
*Estimated based on analogs.
Key Research Findings
- Synthetic Utility : The tert-butyl group’s ease of removal (via TFA) makes these compounds versatile intermediates .
- Cost Considerations: Halogenated derivatives (e.g., bromo, iodo) are significantly more expensive ($400–$4800/g) compared to non-halogenated analogs .
- Electron-Deficient Cores : Pyrazine and triazine moieties enhance reactivity in cross-coupling reactions, but triazine derivatives face discontinuation due to synthesis hurdles .
Biological Activity
Tert-butyl 3-[[(5-chloropyrazin-2-yl)methyl-methylamino]methyl]pyrrolidine-1-carboxylate (CAS Number: 2402830-52-6) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₂₃ClN₄O₂, with a molecular weight of 326.82 g/mol. The compound features a tert-butyl group, a chloropyrazine moiety, and a pyrrolidine ring, which contribute to its biological activity and interaction with various molecular targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₃ClN₄O₂ |
| Molecular Weight | 326.82 g/mol |
| CAS Number | 2402830-52-6 |
The biological activity of this compound is hypothesized to be mediated through its interaction with specific enzymes and receptors. Preliminary studies suggest that it may modulate enzyme activity or receptor function, potentially influencing various signaling pathways involved in disease processes. The exact mechanisms remain to be fully elucidated, but the compound's structural characteristics suggest it could act as an inhibitor or modulator of key biological targets.
Biological Activity
Research has indicated that this compound may exhibit several biological activities:
- Antimicrobial Activity : Initial studies have suggested potential antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains.
- Anticancer Properties : The compound is being investigated for its ability to inhibit cancer cell proliferation. Its structural similarity to known anticancer agents suggests potential efficacy in targeting cancer pathways.
- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, indicating that this compound might also possess such effects through modulation of inflammatory mediators.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds, providing context for the potential activity of this compound:
- Study on HSP90 Inhibition : Research into compounds that inhibit heat shock protein 90 (HSP90) has shown that such inhibitors can destabilize oncogenic signaling pathways, leading to reduced cancer cell viability. This suggests that similar mechanisms might be applicable to our compound if it interacts with HSP90 or related proteins .
- Comparative Analysis : A comparative study highlighted the unique aspects of compounds containing chloropyrazine moieties, which may confer distinct biological activities compared to other classes of compounds . This positions this compound as a potentially valuable candidate for further research.
Q & A
Q. What are the key steps and starting materials for synthesizing this compound?
The synthesis involves multi-step reactions starting with commercially available precursors such as 5-chloropyrazine-2-carboxylic acid , tert-butyl 3-aminomethylpyrrolidine-1-carboxylate , and formaldehyde. Key steps include:
- Coupling reactions between the pyrrolidine derivative and chloropyrazine moiety.
- Methylation using formaldehyde under reductive amination conditions (e.g., NaBH₃CN).
- Protection/deprotection strategies for the tert-butyl ester group to ensure regioselectivity .
Q. Which analytical techniques are critical for confirming its structural identity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying substituent positions and stereochemistry.
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : For identifying functional groups like the carbonyl (C=O) stretch of the tert-butyl ester (~1700 cm⁻¹) .
Q. How can researchers initially assess its biological activity in enzyme inhibition studies?
- In vitro assays using purified enzymes (e.g., kinases or proteases) and measuring IC₅₀ values via fluorescence or colorimetric substrates.
- Docking simulations (e.g., AutoDock Vina) to predict binding affinity to active sites, leveraging the chloropyrazine moiety's electron-deficient nature for π-π interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in large-scale synthesis?
- Continuous flow reactors : Improve heat/mass transfer and reduce side reactions (e.g., epimerization) compared to batch processes.
- Solvent optimization : Replace THF with MeCN to enhance solubility of intermediates.
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to minimize over-reduction .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- X-ray crystallography : Definitive confirmation of stereochemistry and bond angles.
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded regions (e.g., pyrrolidine CH₂ groups).
- Isotopic labeling : Use ¹⁵N-labeled amines to track nitrogen environments in the pyrazine ring .
Q. How do structural modifications (e.g., halogen substitution) impact biological activity?
- Comparative studies : Replace the chlorine atom with bromine or fluorine and test IC₅₀ against target enzymes. Chlorine’s electronegativity enhances binding to hydrophobic pockets, while bulkier halogens may reduce solubility.
- QSAR modeling : Correlate substituent properties (Hammett σ, molar refractivity) with inhibitory potency .
Q. What computational methods aid in predicting its metabolic stability?
Q. How can mechanistic studies clarify its role in receptor binding?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐ, k𝒹) to immobilized receptors.
- Fluorescence quenching assays : Monitor conformational changes in receptors upon compound binding.
- Mutagenesis studies : Identify critical amino acid residues in binding pockets using alanine-scanning .
Q. What experimental designs mitigate degradation during long-term storage?
- Lyophilization : Stabilize the compound in solid form under inert gas (N₂/Ar).
- Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS.
- Additive screening : Incorporate antioxidants (e.g., BHT) to prevent oxidation of the pyrrolidine ring .
Q. How can SAR studies guide its development as a drug candidate?
- Fragment-based drug design : Replace the tert-butyl group with bioisosteres (e.g., cyclopentyl) to improve bioavailability.
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade disease-related proteins.
- In vivo PK/PD profiling : Test oral bioavailability and tissue distribution in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
